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Compound of Interest

Compound Name: Aluminum nitride

Cat. No.: B1203061

This guide provides researchers and scientists with troubleshooting methods and frequently
asked questions to address the common issue of film cracking during the heteroepitaxial
growth of thick Aluminum Nitride (AIN) films.

Frequently Asked Questions (FAQS)
Q1: Why is my thick AIN film cracking?

Cracking in thick AIN films is almost always a result of excessive tensile stress.[1][2][3] This
stress primarily originates from two physical mismatches between the AIN film and the
substrate (e.g., sapphire or silicon):

» Lattice Mismatch: A significant difference in the crystal lattice constants between the AIN film
and the substrate causes strain at the very beginning of epitaxial growth.[1][4][5] For
instance, the lattice mismatch between AIN and sapphire is a key factor contributing to this
initial stress.[6]

e Thermal Mismatch: The difference in the Thermal Expansion Coefficient (TEC) between AIN
and the substrate induces substantial stress as the wafer cools down from the high growth
temperature to room temperature.[1][4][5][7] During cooldown, the AIN film tends to shrink
more than a silicon substrate but less than a sapphire substrate, leading to significant tensile
stress that can exceed the material's fracture limit.[4]

The total accumulated strain energy increases with film thickness.[5] When this energy
surpasses the cleavage energy of the AIN, cracks form to release the strain.[4][5] For AIN on
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silicon, this critical thickness is often observed to be around 400-500 nm.[4][5]

Q2: My AIN film cracks upon cooling. What is the
primary cause and how can | fix it?

Cracking that occurs specifically during the cooling phase is a strong indicator of stress caused
by thermal mismatch.[4][8] The different rates at which the AIN film and the substrate contract
generate significant tensile stress.

Solutions:

o Slow Down the Cooling Rate: A slow and controlled cooling process can minimize the rapid
buildup of thermal stress.[4][9]

o Substrate Selection: If possible, choose a substrate with a closer TEC to AIN, such as Silicon
Carbide (SiC).[8] While SiC has a much closer TEC match, reducing thermal stress, it is also
a more expensive substrate material.[10]

e Substrate Modification: Advanced techniques involve thinning or partially evaporating the
substrate during growth to alter the mechanical balance of the wafer system.[8]

Q3: How can | manage stress from the beginning of the
growth process?

To manage the initial stress caused by lattice mismatch, several techniques focus on creating a
compliant or strain-relieving foundation for the main AIN film.

Solutions:

o Use a Nucleation or Buffer Layer: Growing a low-temperature (LT) AIN nucleation layer or a
buffer layer is a standard method to improve crystal quality and manage strain at the
interface.[1][11]

o Employ an Interlayer: Introducing one or more intermediate layers between the substrate
and the main AIN film can help to absorb and distribute strain.[4][12][13] A low-Al-content
AlGaN interlayer can also be used to manage compressive stress.[14]
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» Migration-Enhanced Epitaxy (MEE): For techniques like Plasma-Assisted Molecular Beam
Epitaxy (PA MBE), using MEE for the initial nucleation layer can help transition from initial

compressive stress to stress-free growth.[15]

Troubleshooting Guide

This section provides specific troubleshooting actions based on observed issues.

Issue 1: Consistent cracking in AIN films thicker than
~500 nm on Silicon.

o Diagnosis: You are likely exceeding the critical thickness where accumulated strain energy
from both lattice and thermal mismatches leads to fracture.[4][5]

o Actionable Solutions:

o Introduce a Strain-Relief Interlayer: Grow a multi-layer structure, such as an AIN/GaN
superlattice, to interrupt strain propagation.

o Optimize Growth Temperature: Lowering the deposition temperature for thicker films can
help manage stress accumulation.[4]

o Control Film Thickness: If the application allows, keep the film thickness below the critical
threshold of approximately 400 nm.[4][5]

Issue 2: Cracks appear in a web-like or networked
pattern across the wafer.

e Diagnosis: This pattern is characteristic of biaxial tensile stress relief.[1] The cracks often
form along specific crystallographic planes ({10-10}) which are the natural cleavage planes
for AIN.[1]

o Actionable Solutions:

o Grow on Patterned Substrates: Using a nano-patterned sapphire substrate (NPSS) can
effectively relax strain by providing trenches that guide and terminate cracks, preventing
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them from propagating across the entire film.[9][16][17] This method also helps reduce
threading dislocation density.[17]

o Introduce Nano-voids: An advanced technique involves creating high-density nano-voids
at the interface, which reduces the contact area and coupling between the substrate and
the epitaxial layer, thereby relieving tensile strain.[2] This has been shown to enable crack-
free AIN films up to 5.6 um on sapphire.[2]

Data Presentation: Material Properties

Summarized below are key physical constants for AIN and common substrates. The mismatch
in these properties is the fundamental origin of stress.

Table 1: Lattice Constants of Common Materials.

. Crystal . .
Material a-axis (A) c-axis (A) Source
Structure
AIN Wurtzite 3.112 4.982 [18]
GaN Wurtzite 3.188 5.185 [18]
Sapphire (Al203)  Rhombohedral 4.758 12.991 [18]
Silicon (Si) Diamond Cubic 5.431 N/A [18]

| Silicon Carbide (6H-SiC) | Hexagonal | 3.081 | 15.117 |[18] |

Table 2: Mean Thermal Expansion Coefficients (TEC).
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TEC (10-¢/°C or

Temperature Range

Material 10-51K) °C) Source
AIN (a-axis) 5.3 20-800 [71[19]
AIN (c-axis) 4.2 20-800 [7][19][20]
Sapphire (a-axis) 7.3 20-800 [71[19]
Sapphire (c-axis) 8.1 20-800 [71[19]
Silicon (Si) 3.6 20-800 [7][19]

| Silicon Carbide (SiC) | 3.8 | ~25 |[18] |

Visualizations and Workflows
Root Cause Analysis of AIN Film Cracking

The following diagram illustrates the primary factors leading to tensile stress and subsequent

cracking in thick AIN films.
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Primary Causes Mechanism
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Diagram 1: Root causes of tensile stress leading to film cracking.

Troubleshooting Workflow for Cracked AIN Films

This workflow provides a logical sequence of steps for diagnosing and addressing film
cracking.
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Observe Film Cracking
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Overcoming Cracking in
Thick AIN Film Growth]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203061#overcoming-cracking-in-thick-aln-film-
growth]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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